molecular formula C8H14N2O2 B1302606 Tert-butyl N-(2-isocyanoethyl)carbamate CAS No. 215254-91-4

Tert-butyl N-(2-isocyanoethyl)carbamate

Cat. No.: B1302606
CAS No.: 215254-91-4
M. Wt: 170.21 g/mol
InChI Key: AOPWQDKNHIBIRD-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-isocyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2. It is known for its use in various chemical reactions and applications, particularly in organic synthesis. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to an isocyanoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-isocyanoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butylamine with chloroform in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in dichloromethane under reflux conditions . The resulting product is then purified through distillation and extraction techniques.

Industrial Production Methods

Industrial production of tert-butyl 2-isocyanoethylcarbamate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-isocyanoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Strong oxidizing agents or reducing agents can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl N-(2-isocyanoethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-isocyanoethylcarbamate involves its interaction with various molecular targets. The carbamate group can form stable complexes with enzymes and proteins, affecting their activity. The isocyanoethyl group can participate in cycloaddition reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isocyanide
  • Phenyl isocyanide
  • Cyclohexylisocyanide

Uniqueness

Tert-butyl N-(2-isocyanoethyl)carbamate is unique due to its combination of a tert-butyl group and an isocyanoethyl group, which imparts specific chemical properties and reactivity. Compared to other isocyanides, it offers a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis .

Biological Activity

Tert-butyl N-(2-isocyanoethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound, with the molecular formula C₈H₁₄N₂O₂, is derived from the reaction of tert-butyl carbamate with isocyanates. The synthesis typically involves the use of triphenylphosphine and iodine to facilitate the formation of isonitriles from N-substituted formamides .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity and Apoptosis : Studies have shown that related isocyanate compounds exhibit cytotoxic effects on cancer cell lines, inducing apoptosis through various pathways. For instance, Ugi reaction products derived from similar structures demonstrated significant cytotoxicity against A2780 ovarian carcinoma cells .
  • Neuroprotective Effects : Some derivatives have been observed to provide protective effects against neurotoxic agents such as amyloid-beta peptides, suggesting a potential role in treating neurodegenerative disorders .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

  • Study 1 : A study focusing on the neuroprotective properties of isocyanate derivatives found that certain compounds could significantly reduce oxidative stress markers in neuronal cultures exposed to toxic agents. The results indicated a decrease in TNF-α levels, suggesting an anti-inflammatory mechanism .
  • Study 2 : Another investigation into the cytotoxic effects of Ugi reaction products showed that specific derivatives could induce programmed cell death in cancer cells, highlighting their potential as anticancer agents .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

CompoundBiological ActivityMechanism of ActionReference
This compoundNeuroprotective effectsInhibition of AChE; reduction in TNF-α
Ugi reaction productsCytotoxicity against cancer cellsInduction of apoptosis
Isocyanate derivativesAnti-inflammatory propertiesReduction of oxidative stress

Safety and Toxicity

While investigating the biological activities, it is essential to consider safety profiles. Isocyanates are known irritants and can pose health risks upon exposure. Studies indicate that proper handling and safety measures are critical when working with these compounds in laboratory settings .

Properties

IUPAC Name

tert-butyl N-(2-isocyanoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h5-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPWQDKNHIBIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373776
Record name tert-Butyl (2-isocyanoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215254-91-4
Record name 1,1-Dimethylethyl N-(2-isocyanoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215254-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-isocyanoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-isocyanoethyl)carbamate
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